4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-2,5-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5S/c1-11-10-16(26(19,23)24)12(2)9-15(11)25-8-7-20-17(21)13-5-3-4-6-14(13)18(20)22/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOJTKURRHJANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C)OCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride typically involves multiple steps:
Formation of the Phthalimide Moiety: The initial step often involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Etherification: The phthalimide is then reacted with an appropriate alkyl halide under basic conditions to introduce the ethoxy group.
Sulfonylation: The final step involves the sulfonylation of the dimethylbenzene ring using chlorosulfonic acid or a similar sulfonylating agent.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Hydrolysis: In the presence of water or aqueous bases, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Reduction: The phthalimide moiety can be reduced to phthalic acid derivatives under specific conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine or triethylamine).
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Phthalic Acid Derivatives: Formed by reduction of the phthalimide moiety.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine
In biological research, this compound is used to modify biomolecules such as proteins and peptides. The sulfonyl chloride group can react with amino groups in proteins, allowing for the attachment of various functional groups or labels. This modification is useful in studying protein function and interactions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, surfactants, and other performance materials.
Mechanism of Action
The mechanism of action of 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate bonds. This reactivity is exploited in various chemical modifications and synthetic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Key Observations :
Reactivity :
- The target compound’s sulfonyl chloride group is more electrophilic than the acetyl chloride (-COCl) in 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl chloride , enabling broader applications in nucleophilic substitutions (e.g., with amines to form sulfonamides) .
- In contrast, 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)sulfanyl]propanenitrile lacks a sulfonyl group but contains a nitrile (-CN), favoring click chemistry or polymerization .
Synthetic Utility :
Limitations and Data Gaps
- Direct comparative studies on the target compound’s reactivity or biological activity are scarce. Most data are inferred from structurally related compounds (e.g., –4).
- Experimental validation of its physicochemical properties (e.g., solubility, logP) is needed for industrial or pharmacological applications.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride?
- Methodological Answer : The synthesis typically involves coupling reactions between isoindole derivatives and sulfonyl chloride precursors. A reflux setup with absolute ethanol and glacial acetic acid as a catalyst (e.g., analogous to methods for 4-amino-triazole derivatives ) can optimize yield. Stepwise monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography is advised. For structural analogs, sulfonyl chloride formation often employs chlorosulfonic acid under controlled temperatures (0–5°C) to prevent side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups at 2,5-positions and ethoxy linkage) and confirm isoindole ring integrity.
- FT-IR : Peaks near 1750 cm⁻¹ (C=O stretch) and 1370 cm⁻¹ (S=O stretch) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) refine crystallographic data, particularly for resolving sulfonyl chloride geometry .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride vapors, which are corrosive.
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during sulfonation reactions involving this compound?
- Methodological Answer : Contradictions may arise from solvent polarity, temperature, or competing nucleophiles. Systematic approaches include:
- Control Experiments : Repeat reactions under anhydrous vs. humid conditions to assess hydrolysis interference.
- Kinetic Studies : Use stopped-flow techniques to monitor intermediate formation.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and transition states to explain anomalous results .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein on a sensor chip.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions.
- Molecular Docking : Use AutoDock Vina to simulate binding poses, focusing on the sulfonyl chloride’s electrophilic reactivity with nucleophilic residues (e.g., cysteine thiols) .
Q. How does the compound’s reactivity compare to structural analogs in functionalization reactions?
- Methodological Answer : Comparative analysis via the following table highlights key differences:
| Compound | Key Structural Feature | Reactivity Profile |
|---|---|---|
| Target Compound | 2,5-Dimethylbenzene sulfonyl chloride + isoindole ethoxy linker | High electrophilicity at sulfonyl chloride; steric hindrance from methyl groups slows nucleophilic substitution |
| 3-(1,3-Dioxoisoindolin-2-yl)propanoyl chloride | Acyl chloride + isoindole | Faster acylation but lower stability in aqueous media |
| 4-(1,3-Dioxoisoindolin-2-yl)butane-1-sulfonyl chloride | Longer alkyl chain | Reduced steric hindrance increases reaction rates with bulky nucleophiles |
Q. What crystallographic challenges arise in resolving the compound’s structure, and how can they be addressed?
- Methodological Answer :
- Twinned Crystals : Common due to flexible ethoxy linker; use SHELXD for initial phase solutions and SHELXL for refinement with TWIN commands .
- Disorder in Methyl Groups : Apply restraints (e.g., SIMU, DELU) during refinement to model thermal motion accurately.
- High-Z Elements (S, Cl) : Utilize anomalous scattering data (Cu-Kα radiation) to improve phase determination .
Methodological Design & Data Analysis
Q. How should researchers design experiments to explore the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-Rate Profiling : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at timed intervals. Sodium acetate/1-octanesulfonate buffer (pH 4.6) is suitable for initial stability screening .
- Activation Energy Calculation : Use Arrhenius plots from accelerated stability studies (40–60°C) to predict shelf-life.
Q. What advanced techniques validate the compound’s role as a protease inhibitor in mechanistic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
